3-Chloro-1-propanethiol

Description

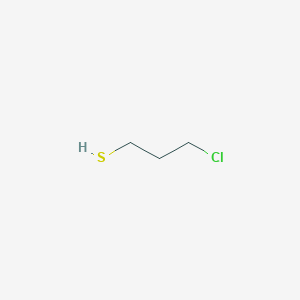

Structure

3D Structure

Properties

IUPAC Name |

3-chloropropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClS/c4-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCFWOHAWRIQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20169901 | |

| Record name | 3-Chloropropanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Chloropropanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19773 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17481-19-5 | |

| Record name | 3-Chloro-1-propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17481-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropropanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017481195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17481-19-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloropropanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloropropanethiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6Q6DV6SQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Chloro-1-propanethiol (CAS: 17481-19-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-propanethiol, with the CAS number 17481-19-5, is a bifunctional organosulfur compound featuring both a reactive thiol group and a terminal chlorine atom.[1] This unique structure makes it a versatile building block in organic synthesis, enabling the introduction of a propylthiol chain and further functionalization through nucleophilic substitution or oxidation reactions. Its utility spans various fields, including the synthesis of agrochemicals, surface modification of nanomaterials, and as an intermediate in the preparation of more complex molecules.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, complete with detailed experimental protocols and visual representations of reaction pathways and workflows.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its safe handling and effective use in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17481-19-5 | [1] |

| Molecular Formula | C₃H₇ClS | [1] |

| Molecular Weight | 110.61 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 145.5 °C (lit.) | [3] |

| Density | 1.136 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.4921 (lit.) | [3] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [3] |

| Solubility | Soluble in organic solvents. | [2] |

Spectroscopic Data

While detailed spectra are best consulted from spectral databases, typical spectroscopic characteristics are noted for identification purposes.

| Technique | Description |

| ¹H NMR | Expected signals include a triplet for the methylene (B1212753) group adjacent to the thiol, a triplet for the methylene group adjacent to the chlorine, and a multiplet for the central methylene group, along with a signal for the thiol proton. |

| ¹³C NMR | Three distinct signals are expected for the three carbon atoms in the propyl chain. |

| IR Spectroscopy | Characteristic peaks would include C-H stretching, C-S stretching, and C-Cl stretching vibrations. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

Safety and Handling

This compound is a hazardous chemical and requires careful handling in a well-ventilated laboratory fume hood.[2]

| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Flammable Liquid (Category 3) | 🔥 | H226: Flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Skin Irritation (Category 2) | ❕ | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Eye Irritation (Category 2A) | ❕ | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | ❕ | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. In case of inadequate ventilation, use a suitable respirator.

First-Aid Measures:

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. A common and effective method involves a two-step process starting from the readily available 3-chloro-1-propanol (B141029).

Synthesis of this compound from 3-Chloro-1-propanol

This synthesis proceeds via the formation of a thiouronium salt intermediate, followed by hydrolysis.

Step 1: Synthesis of S-(3-chloropropyl)isothiouronium chloride

This step involves the reaction of 3-chloro-1-propanol with thiourea (B124793) in the presence of a strong acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-1-propanol (1 equivalent) and thiourea (1.1 equivalents).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product, S-(3-chloropropyl)isothiouronium chloride, will often precipitate as a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Hydrolysis to this compound

The thiouronium salt is then hydrolyzed under basic conditions to yield the final product.

Experimental Protocol:

-

Suspend the S-(3-chloropropyl)isothiouronium chloride (1 equivalent) in water in a round-bottom flask equipped with a stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of sodium hydroxide (B78521) (2.5 equivalents) in water, keeping the temperature below 10 °C.

-

After the addition is complete, stir the mixture at room temperature for 2-3 hours.

-

The reaction mixture will separate into two layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to afford pure this compound.

Reactivity and Applications

The dual functionality of this compound makes it a valuable reagent in various chemical transformations.

Nucleophilic Substitution Reactions

The thiol group is a potent nucleophile and can readily participate in Sₙ2 reactions with a variety of electrophiles, such as alkyl halides, to form thioethers.

Application in Agrochemical Synthesis: Prothioconazole (B1679736) Intermediate

A significant industrial application of this compound is in the synthesis of fungicides, such as Prothioconazole. While the exact industrial synthesis of Prothioconazole is proprietary, a plausible key step involves the reaction of a chloromethyl triazole intermediate with a sulfur source, for which this compound or a derivative could be a suitable precursor. A related key intermediate in some synthetic routes is 2-(1-chlorocyclopropyl)-3-chloro-1-(2-chlorophenyl)-2-propanol, which is then reacted with a sulfur-containing triazole species.[4] The synthesis of this sulfur-containing triazole can be envisioned starting from 1,2,4-triazole (B32235) and a sulfur source.[4]

The following diagram illustrates a hypothetical key step in the synthesis of a Prothioconazole precursor, showcasing the type of transformation where a thiol-containing building block would be crucial.

Experimental Protocol for a Related Thioether Synthesis (General Procedure):

-

To a solution of the thiol (1 equivalent) in a suitable solvent (e.g., DMF, acetonitrile) is added a base (e.g., potassium carbonate, sodium hydride; 1.1 equivalents) at room temperature.

-

The mixture is stirred for 30 minutes to form the thiolate.

-

The alkyl halide (1 equivalent) is then added, and the reaction mixture is heated to 60-80 °C.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Surface Passivation of Quantum Dots

Thiols are widely used as capping ligands to passivate the surface of quantum dots (QDs), enhancing their photoluminescence quantum yield and stability.[5] this compound can be used for this purpose, with the thiol group binding to the QD surface and the chloro group providing a potential site for further functionalization.

Experimental Protocol for Quantum Dot Passivation (General Procedure):

-

Synthesize or procure a solution of core or core-shell quantum dots (e.g., CdSe/ZnS) in an organic solvent (e.g., toluene).

-

In a separate vial, prepare a solution of this compound in the same solvent.

-

Under an inert atmosphere (e.g., nitrogen or argon), add the this compound solution dropwise to the vigorously stirring QD solution at room temperature.

-

The molar ratio of the thiol to the surface atoms of the QDs should be optimized for the specific QD system.

-

Allow the mixture to stir for several hours (e.g., 2-12 hours) to ensure complete ligand exchange.

-

The passivated QDs can be precipitated by the addition of a non-solvent (e.g., methanol (B129727) or ethanol).

-

Centrifuge the mixture to collect the precipitated QDs.

-

Wash the QDs several times with the non-solvent to remove excess unbound thiol.

-

Redisperse the purified, passivated QDs in a suitable solvent for characterization and further use.

Conclusion

This compound is a valuable and versatile chemical intermediate with applications in diverse areas of chemical synthesis and materials science. Its bifunctional nature allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules and the functionalization of surfaces. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective utilization in research and development. The provided experimental protocols offer a starting point for the practical application of this important compound.

References

- 1. 3-氯-1-丙硫醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. 3-クロロ-1-プロパンチオール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN106749057A - Intermediate compound and method for synthesizing prothioconazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-1-propanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Chloro-1-propanethiol, a versatile bifunctional molecule of interest in organic synthesis and materials science. This document details a robust synthetic protocol, outlines key physical and chemical properties, and presents a thorough characterization profile including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data are summarized in structured tables, and experimental workflows are visually represented to ensure clarity and reproducibility for researchers in the field.

Introduction

This compound, also known as 3-chloropropyl mercaptan, is a valuable chemical intermediate possessing both a reactive thiol group and a terminal chloroalkane.[1][2] This unique combination of functional groups allows for sequential or orthogonal chemical modifications, making it a useful building block in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its utility also extends to materials science, where it can be employed in the surface modification of nanoparticles and in the preparation of self-assembled monolayers. This guide serves as a detailed resource for professionals requiring a thorough understanding of the synthesis and properties of this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic thiol odor.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇ClS | [3] |

| Molecular Weight | 110.61 g/mol | |

| CAS Number | 17481-19-5 | [3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 145.5 °C (at 760 Torr) | |

| Density | 1.136 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4921 | |

| Flash Point | 43 °C (109.4 °F) - closed cup | |

| Solubility | Soluble in organic solvents. |

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved via a two-step process starting from the readily available 3-chloro-1-propanol (B141029). This method involves the formation of an intermediate S-alkylisothiouronium salt by reaction with thiourea (B124793), followed by alkaline hydrolysis to yield the desired thiol. This approach avoids the direct use of odorous and volatile thiols in the initial step.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Step 1: Formation of S-(3-chloropropyl)isothiouronium chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-1-propanol (1.0 mol), thiourea (1.1 mol), and a solution of concentrated hydrochloric acid (1.2 mol) in water.

-

Heat the reaction mixture to reflux and maintain this temperature for approximately 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The S-(3-chloropropyl)isothiouronium chloride may precipitate upon cooling or can be used directly in the next step.

Step 2: Hydrolysis to this compound

-

To the reaction mixture containing the thiouronium salt, add a solution of sodium hydroxide (B78521) (or potassium hydroxide) (2.5 - 3.0 mol) in water, while cooling the flask in an ice bath to manage the exothermic reaction.

-

Once the addition is complete, heat the mixture to reflux for an additional 2-3 hours to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature.

Workup and Purification

-

Carefully acidify the cooled reaction mixture with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to a neutral or slightly acidic pH. This should be done in a well-ventilated fume hood as hydrogen sulfide (B99878) may be evolved.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) (3 x 100 mL).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by distillation under reduced pressure to yield the pure product.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following section details the expected results from standard analytical techniques.

Characterization Workflow

Caption: General workflow for the characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are detailed below.

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | Triplet | 2H | -CH₂-Cl |

| ~2.75 | Quartet | 2H | -CH₂-SH |

| ~2.05 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| ~1.40 | Triplet | 1H | -SH |

¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~44.5 | -CH₂-Cl |

| ~35.0 | -CH₂-CH₂-CH₂- |

| ~25.0 | -CH₂-SH |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in the following table.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 2950-2850 | C-H stretch | Alkane |

| 2600-2550 | S-H stretch | Thiol (Mercaptan) |

| 1470-1430 | C-H bend | Alkane |

| 750-650 | C-Cl stretch | Chloroalkane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) is a common method.

| m/z | Fragment Ion | Interpretation |

| 110/112 | [C₃H₇ClS]⁺ | Molecular ion peak (M⁺, M+2 due to ³⁵Cl/³⁷Cl isotopes) |

| 75 | [C₃H₇S]⁺ | Loss of Cl |

| 74 | [C₂H₆S]⁺ | McLafferty rearrangement |

| 49/51 | [CH₂Cl]⁺ | Alpha-cleavage |

| 41 | [C₃H₅]⁺ | Loss of HCl and SH |

Safety Information

This compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound from 3-chloro-1-propanol, along with a comprehensive characterization profile. The provided data and workflows are intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development, facilitating the reliable preparation and identification of this important chemical intermediate.

References

A Comprehensive Technical Guide to the Physical Properties of 3-Chloro-1-propanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Chloro-1-propanethiol, a crucial reagent in various synthetic and developmental processes. The following sections detail its boiling point and density, supported by experimental methodologies and structured data presentation for ease of reference and application in a laboratory setting.

Core Physical Properties

This compound is a colorless liquid that serves as a versatile building block in organic synthesis.[1][2] Accurate knowledge of its physical properties is fundamental for its effective use in research and development, particularly in drug discovery and material science.

Quantitative Data Summary

The boiling point and density of this compound have been reported in the literature with minor variations. These discrepancies may arise from differences in experimental conditions, such as atmospheric pressure and sample purity. For precise applications, experimental verification of these properties is recommended.

| Physical Property | Reported Value | Conditions |

| Boiling Point | 145.5 °C | (lit.)[3][4] |

| 145.0-145.5 °C | at 751 Torr[1] | |

| 122-123 °C | ||

| Density | 1.136 g/mL | at 25 °C (lit.)[3][4] |

| 1.1280 g/cm³ | at 20 °C[1] | |

| 1.21 g/cm³ | [5] |

Experimental Protocols

The determination of the boiling point and density of a liquid compound like this compound can be achieved through established laboratory techniques. The following are detailed methodologies for these key experiments.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[6]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 200 °C range)

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

-

Heat transfer fluid (mineral oil or silicone oil)

-

Stand and clamp

Procedure:

-

Fill the Thiele tube with a suitable heat transfer fluid to the level of the side arm.

-

Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

-

Place the capillary tube, with the open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the heat transfer fluid surrounds the sample but does not enter the test tube.

-

Gently heat the side arm of the Thiele tube. This design promotes convection currents, ensuring uniform heating of the fluid.

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7][8] Record this temperature.

Density Determination (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring its mass and volume.[9] Using a pycnometer provides higher accuracy, but a graduated cylinder and balance can be used for a reliable approximation.[10][11]

Apparatus:

-

Pycnometer (for high accuracy) or a 10 mL graduated cylinder

-

Analytical balance

-

Thermometer

-

Distilled water (for calibration if using a pycnometer)

-

This compound sample

Procedure:

-

Ensure the pycnometer or graduated cylinder is clean and dry.

-

Measure and record the mass of the empty container using an analytical balance.

-

Fill the container with the this compound sample to a specific, accurately known volume. If using a pycnometer, fill it completely, including the capillary in the stopper.

-

Measure and record the mass of the container with the sample.

-

Measure and record the temperature of the sample.

-

Calculate the mass of the this compound by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated by dividing the mass of the sample by its volume (Density = Mass / Volume).[12]

Visualized Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the boiling point and density determination procedures.

References

- 1. echemi.com [echemi.com]

- 2. 3-Chloropropanethiol | C3H7ClS | CID 87134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 17481-19-5 [sigmaaldrich.com]

- 4. This compound | 17481-19-5 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. wjec.co.uk [wjec.co.uk]

- 12. homesciencetools.com [homesciencetools.com]

Spectroscopic Profile of 3-Chloro-1-propanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-1-propanethiol (CAS No: 17481-19-5), a versatile sulfur-containing building block used in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

¹H NMR Data

Solvent: CDCl₃ Frequency: Not specified in available public data.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | Triplet | 2H | -CH₂-Cl |

| ~2.75 | Triplet | 2H | -CH₂-SH |

| ~2.05 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| ~1.40 | Triplet | 1H | -SH |

¹³C NMR Data

Solvent: CDCl₃ Frequency: Not specified in available public data.

| Chemical Shift (δ) ppm | Assignment |

| ~44.5 | -CH₂-Cl |

| ~34.5 | -CH₂-CH₂-CH₂- |

| ~25.0 | -CH₂-SH |

Infrared (IR) Spectroscopy Data

Sample Preparation: Neat (liquid film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium-Strong | C-H stretch (alkane) |

| ~2560 | Weak | S-H stretch (thiol) |

| ~1440 | Medium | C-H bend (scissoring) |

| ~1260 | Medium | C-H bend (wagging) |

| ~730 | Strong | C-Cl stretch |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 110/112 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 75 | High | [CH₂CH₂SH]⁺ |

| 61 | Moderate | [CH₂SH]⁺ |

| 49/51 | High | [CH₂Cl]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 41 | Moderate | [C₃H₅]⁺ |

| 35/37 | Moderate | [Cl]⁺ |

Experimental Workflows and Methodologies

The following diagrams and protocols outline the standardized procedures for obtaining the spectroscopic data presented above.

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis of this compound.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer with a proton frequency of at least 300 MHz is used.

-

¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse-acquire sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw free induction decay (FID) data is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat): For a neat liquid sample, a single drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: A background spectrum of the clean salt plates is first collected. The sample is then placed in the instrument's sample compartment, and the sample spectrum is recorded. A typical spectral range is 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane (B109758) or methanol.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is typically used.

-

GC-MS Parameters:

-

Injection: A small volume (e.g., 1 µL) of the dilute sample is injected into the GC.

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is commonly used.

-

Temperature Program: A temperature ramp is employed to ensure good separation and peak shape. A typical program might start at 50°C and ramp up to 250°C.

-

MS Ionization: Standard electron ionization at 70 eV is used.

-

Mass Range: The mass analyzer is set to scan a range of m/z values, for example, from 30 to 200 amu.

-

-

Data Processing: The total ion chromatogram (TIC) is processed to identify the peak corresponding to this compound. The mass spectrum for this peak is then extracted and analyzed for its molecular ion and fragmentation pattern.

This guide provides foundational spectroscopic information and standardized protocols for the analysis of this compound, intended to support researchers in their synthetic and analytical endeavors.

The Bifunctional Reactivity of 3-Chloro-1-propanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of 3-Chloro-1-propanethiol, a bifunctional molecule featuring both a nucleophilic thiol group and an electrophilic alkyl chloride. Understanding the competitive interplay between these two functional groups is critical for its application as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and agrochemicals.[1] This document outlines the fundamental principles governing its reactivity, provides quantitative data for key physicochemical properties, and details experimental protocols for its characterization and reaction monitoring.

Physicochemical and Reactivity-Influencing Properties

The reactivity of this compound is dictated by the intrinsic properties of its thiol and chloro moieties. The thiol group can be deprotonated to form a potent thiolate nucleophile, while the carbon atom bonded to the chlorine acts as an electrophilic center, susceptible to nucleophilic attack. Key quantitative data influencing this behavior are summarized in Table 1.

| Property | Value | Significance |

| Molecular Weight | 110.61 g/mol [2][3][4] | Basic property for stoichiometric calculations. |

| Boiling Point | 145.0-145.5 °C[1][3][5] | Relevant for reaction temperature control and purification by distillation. |

| Density | ~1.13 g/cm³ at 20-25 °C[1][3][5] | Useful for reagent volume and concentration calculations. |

| pKa (Thiol Group) | ~10.5 - 10.9 (estimated from 1-propanethiol)[6][7] | Indicates the ease of deprotonation to the highly nucleophilic thiolate. A key parameter for base-catalyzed reactions. |

| S-H Bond Dissociation Energy | ~365 kJ/mol (87 kcal/mol)[8] | Weaker than an O-H bond, facilitating reactions involving H-atom abstraction or thiyl radical formation. |

| C-Cl Bond Dissociation Energy | ~350-355 kcal/mol (for primary alkyl chlorides) | Represents the energy required for homolytic cleavage; heterolytic cleavage is more common in SN2 reactions. |

Comparative Reactivity of Functional Groups

The unique behavior of this compound stems from the presence of both a strong internal nucleophile (the thiol/thiolate) and a reactive electrophilic site (the carbon-chlorine bond) within the same molecule.

Reactivity of the Thiol Group

The thiol group (-SH) is significantly more acidic than its alcohol counterpart, readily losing a proton in the presence of a base to form a thiolate anion (RS⁻). This thiolate is an excellent nucleophile due to the high polarizability and large size of the sulfur atom, which holds its valence electrons less tightly than oxygen. Consequently, thiolates react rapidly with electrophiles like alkyl halides in Sₙ2 reactions.

Reactivity of the Chloro Group

The chloro group is a good leaving group in nucleophilic substitution reactions. The electronegativity difference between carbon and chlorine creates a dipole, rendering the carbon atom electron-deficient and thus electrophilic. This primary alkyl chloride is highly susceptible to Sₙ2 attack by external nucleophiles.

Competitive Reaction Pathways: Intermolecular vs. Intramolecular

The central challenge and synthetic opportunity in using this compound is controlling the competition between intermolecular and intramolecular reactions.

-

Intermolecular Reaction: An external nucleophile attacks the electrophilic carbon, displacing the chloride. This pathway is favored when a strong external nucleophile is present in high concentration.

-

Intramolecular Reaction (Cyclization): In the presence of a base, the thiol is deprotonated to the thiolate. This internal nucleophile can then attack the electrophilic carbon at the other end of the molecule, displacing the chloride and forming a five-membered cyclic thioether, tetrahydrothiophene (B86538).

A critical concept governing this intramolecular pathway is Anchimeric Assistance , or Neighboring Group Participation (NGP).[6] The sulfur atom, being suitably positioned, can dramatically accelerate the rate of chloride displacement compared to a similar molecule lacking the thiol group. The sulfur lone pair attacks the electrophilic carbon in an initial intramolecular Sₙ2 step, forming a strained, highly reactive cyclic sulfonium (B1226848) ion intermediate. This intermediate is then rapidly attacked by a nucleophile. In the case of cyclization, the process is a single, concerted intramolecular Sₙ2 reaction. This rate enhancement can be profound, with sulfur-containing substrates reacting hundreds or even thousands of times faster than their unassisted counterparts.[6][8]

Due to this powerful anchimeric assistance, the intramolecular cyclization to form tetrahydrothiophene is often the dominant pathway, especially under basic conditions which generate the highly nucleophilic thiolate.

Figure 1. Competing intermolecular and intramolecular reaction pathways for this compound.

Experimental Protocols

Precise control and analysis of reactions involving this compound require robust experimental methodologies.

Protocol for Intermolecular Nucleophilic Substitution

This protocol describes a general procedure for reacting this compound with an external nucleophile, using sodium thiophenolate as an example.

Objective: To synthesize 3-(phenylthio)propane-1-thiol via an intermolecular Sₙ2 reaction.

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

Suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of thiophenol (1.0 equivalent) in anhydrous THF via the dropping funnel. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of sodium thiophenolate.

-

Add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for Base-Mediated Intramolecular Cyclization

This protocol details the synthesis of tetrahydrothiophene, leveraging the anchimeric assistance of the internal thiolate.

Objective: To synthesize tetrahydrothiophene via intramolecular cyclization.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Ethanol

-

Standard laboratory glassware, reflux condenser, magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium hydroxide (1.2 equivalents) in a 1:1 mixture of water and ethanol.

-

Add this compound (1.0 equivalent) to the basic solution.

-

Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours. The high rate of reaction is indicative of anchimeric assistance.

-

Monitor the disappearance of the starting material by GC-MS analysis of small aliquots.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of tetrahydrothiophene.

-

Further purification can be achieved by fractional distillation if necessary.

References

- 1. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 8. grokipedia.com [grokipedia.com]

3-Chloro-1-propanethiol safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Chloro-1-propanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 17481-19-5), a chemical intermediate used in various organic synthesis applications. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic mild, unpleasant odor.[1] It is a flammable liquid and vapor.[2][3] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₇ClS | [2] |

| Molecular Weight | 110.61 g/mol | [1][2] |

| Boiling Point | 145.0 - 145.5 °C at 751 Torr | [1][4] |

| Density | 1.128 - 1.136 g/mL at 25 °C | [4][5] |

| Flash Point | 43 °C (109.4 - 110 °F) - closed cup | [1][4] |

| Refractive Index | n20/D 1.4921 | [1][4] |

| Vapor Pressure | 5.02 mmHg at 25°C | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether. Soluble in water. | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential dangers before handling.

GHS Classification: [2]

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)

Hazard Pictograms:

-

Flame (Flammable)

-

Exclamation Mark (Irritant)

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3] Standard safety glasses are not sufficient.

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., Butyl rubber, Viton) inspected prior to use.[3][6] Dispose of contaminated gloves after use in accordance with laboratory protocols.

-

Protective Clothing: Wear a flame-retardant lab coat and additional protective clothing as necessary to prevent skin contact.[5]

-

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[7][8] If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK (EN14387) respirator filter).[4]

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of vapors.[6]

-

Use in a well-ventilated area or under a chemical fume hood.[6][7]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.

-

Use non-sparking tools.[9]

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.[8][10]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[8]

-

Keep containers tightly closed and sealed when not in use.[6][8]

-

Store in a segregated and approved area, designated for flammable liquids (Storage Class 3).[4]

First Aid Measures

In case of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[3]

-

Inhalation: If inhaled, move the person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration.[3][9] Consult a physician immediately.

-

Skin Contact: Immediately remove all contaminated clothing.[6][9] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][9] Consult a physician.

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids.[3][7] Remove contact lenses if present and easy to do.[3] Continue rinsing and consult a physician immediately.

-

Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7]

Accidental Release and Fire-Fighting Measures

Accidental Release Protocol: In the event of a spill, a coordinated response is necessary to ensure safety and containment.

-

Evacuate: Immediately evacuate personnel from the spill area and move upwind.[6][9]

-

Control Entry: Secure and control entrance to the area.[9]

-

Eliminate Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[6][9]

-

Ventilate: Ensure adequate ventilation.

-

Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[6][9] Do not use combustible materials.

-

Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[9]

-

Decontamination: Clean the spill area thoroughly. Do not wash spills into the sewer system.[9]

-

Waste Disposal: Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[9]

Caption: Logical workflow for handling a this compound spill.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[9] Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.[9]

-

Hazardous Combustion Products: Fire may produce poisonous and irritating gases, including hydrogen sulfide (B99878) and sulfur oxides.[9]

-

Special Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10] Vapors are heavier than air and may travel to a source of ignition and flash back.[9] Containers may explode when heated.[9]

Toxicological Information

This compound is irritating to the skin, eyes, and respiratory system.[3][5] While specific toxicological studies on this compound are limited, related thiols can cause headaches, dizziness, and nausea upon exposure.[9] All handling should be conducted with the assumption that it is a harmful chemical.[5]

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste.[7] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[9]

References

- 1. echemi.com [echemi.com]

- 2. 3-Chloropropanethiol | C3H7ClS | CID 87134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. 3-クロロ-1-プロパンチオール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Chloro-1-propanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Chloro-1-propanethiol

This compound, also known as 3-chloropropyl mercaptan, is a sulfur-containing organic compound with the chemical formula C₃H₇ClS.[1][2] It is a colorless liquid with a characteristic mild odor.[2] This compound serves as a versatile nucleophilic building block in organic synthesis, particularly in the formation of thioethers and thioesters.[2] Its applications extend to the manufacturing of plastics and resins, and more recently, it has been utilized in the passivation of quantum dots to enhance the performance of solar cells.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 17481-19-5 | [1] |

| Molecular Formula | C₃H₇ClS | [1] |

| Molecular Weight | 110.61 g/mol | |

| Appearance | Colorless liquid | [3] |

| Density | 1.136 g/mL at 25 °C | [1] |

| Boiling Point | 145.5 °C | [1] |

| Refractive Index | n20/D 1.4921 | [1] |

| Flash Point | 43 °C (109.4 °F) - closed cup |

Solubility of this compound

Qualitative assessments indicate that this compound is soluble in water and common organic solvents such as ethanol (B145695) and ether.[1] However, for precise applications in research and development, quantitative solubility data is crucial. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | To be determined | To be determined | Shake-Flask / UV-Vis or GC |

| Ethanol | 25 | To be determined | To be determined | Shake-Flask / UV-Vis or GC |

| Methanol | 25 | To be determined | To be determined | Shake-Flask / UV-Vis or GC |

| Diethyl Ether | 25 | To be determined | To be determined | Shake-Flask / GC |

| Acetone | 25 | To be determined | To be determined | Shake-Flask / GC |

| Dichloromethane | 25 | To be determined | To be determined | Shake-Flask / GC |

| Toluene | 25 | To be determined | To be determined | Shake-Flask / GC |

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for the quantitative determination of this compound solubility.

General "Shake-Flask" Method for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[4]

Principle: An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, at which point the concentration of the solute in the supernatant is measured.

Procedure:

-

Add an excess amount of this compound to a sealed vial containing a precise volume of the chosen solvent.

-

Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the mixture to stand undisturbed for at least 24 hours at the same constant temperature to allow for phase separation.

-

Carefully withdraw a sample from the clear supernatant, ensuring no undissolved solute is transferred. Centrifugation can be employed to aid in the separation of the phases.

-

Dilute the sample with the appropriate solvent to a concentration within the calibrated range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted sample using a suitable analytical technique as described below.

Analytical Quantification Methods

This method is suitable for quantifying thiols and can be adapted for this compound. A common approach involves derivatization with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).[5]

Principle: DTNB reacts with the thiol group of this compound to produce a mixed disulfide and the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified by measuring its absorbance at 412 nm.[5]

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve:

-

To a known volume of each standard solution, add a solution of DTNB in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Allow the color to develop for a set period.

-

Measure the absorbance of each solution at 412 nm using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Analysis:

-

Treat the diluted supernatant from the shake-flask experiment in the same manner as the standard solutions.

-

Measure the absorbance of the resulting solution at 412 nm.

-

Determine the concentration of this compound in the sample by interpolating from the calibration curve.

-

Gas chromatography is a powerful technique for separating and quantifying volatile compounds and is well-suited for the analysis of this compound in various organic solvents.[6]

Principle: A small volume of the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. A detector at the end of the column provides a signal proportional to the amount of the compound.[6]

Procedure:

-

Instrument Setup:

-

Select a suitable GC column (e.g., a non-polar or mid-polar capillary column).

-

Optimize the instrument parameters, including injector temperature, oven temperature program, and detector temperature. A flame ionization detector (FID) is commonly used for organic compounds.

-

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Calibration Curve:

-

Inject a fixed volume of each standard solution into the GC.

-

Record the peak area for this compound in each chromatogram.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the same fixed volume of the diluted supernatant from the shake-flask experiment into the GC.

-

Record the peak area for this compound.

-

Determine the concentration of this compound in the sample by interpolating from the calibration curve.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

Currently, there is no established evidence in the scientific literature to suggest the direct involvement of this compound in specific biological signaling pathways. Its primary roles are in chemical synthesis and materials science. Therefore, a diagram illustrating a signaling pathway is not applicable. The provided workflow diagram serves to illustrate the logical progression of the experimental determination of its solubility.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound. While quantitative data is sparse in existing literature, the detailed experimental protocols for the shake-flask method coupled with UV-Vis spectrophotometry or gas chromatography offer robust approaches for researchers to generate this critical data. Accurate solubility information is paramount for the effective application of this compound in its various industrial and research contexts.

References

IUPAC name for 3-Chloro-1-propanethiol

An In-Depth Technical Guide to 3-Chloropropane-1-thiol

Introduction

3-Chloropropane-1-thiol, a bifunctional organosulfur compound, serves as a critical building block in various domains of chemical synthesis, from materials science to pharmaceutical development. Its structure, featuring a reactive thiol group at one end of a propyl chain and a chlorine atom at the other, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. The IUPAC name for this compound is 3-chloropropane-1-thiol[1]. Other common synonyms include 3-Chloro-1-propanethiol, γ-Chloropropyl mercaptan, and 3-Chloropropanethiol[2][3].

Chemical and Physical Properties

3-Chloropropane-1-thiol is a colorless liquid with distinct physical and chemical characteristics that are essential for its handling and application in experimental settings[1]. A summary of its identifiers and physicochemical properties is presented below.

Table 1: General and IUPAC Identifiers for 3-Chloropropane-1-thiol

| Identifier | Value |

| IUPAC Name | 3-chloropropane-1-thiol[1] |

| CAS Number | 17481-19-5[1][2] |

| Molecular Formula | C₃H₇ClS[1][2][4][5] |

| Molecular Weight | 110.61 g/mol [1][5] |

| InChI Key | TZCFWOHAWRIQGF-UHFFFAOYSA-N[1] |

| SMILES String | SCCCCl |

| EC Number | 241-496-0[1] |

Table 2: Physicochemical Properties of 3-Chloropropane-1-thiol

| Property | Value |

| Physical Form | Liquid[2] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 145.5 °C (lit.)[2][4] |

| Density | 1.136 g/mL at 25 °C (lit.)[2][4] |

| Refractive Index (n20/D) | 1.4921 (lit.)[2][4] |

| Flash Point | 43 °C (109.4 °F) - closed cup |

| pKa | 10.04 ± 0.10 (Predicted)[2] |

| Solubility | Soluble in water and organic solvents like ethanol (B145695) and ether[4]. |

Synthesis Protocols

The synthesis of 3-chloropropane-1-thiol can be achieved through several methods. A common approach involves the reaction of a suitable propane (B168953) precursor with a chlorinating agent and a thiol source.

Experimental Protocol: Synthesis from Propanethiol

This protocol describes a general method for the synthesis of 3-chloropropane-1-thiol by the direct chlorination of propanethiol.

Objective: To synthesize 3-chloropropane-1-thiol via chlorination of 1-propanethiol (B107717).

Materials:

-

1-Propanethiol

-

Chlorine gas (Cl₂) or another suitable chlorinating agent

-

Inert solvent (e.g., dichloromethane)

-

Apparatus for gas introduction

-

Reaction vessel with stirring and temperature control

-

Purification setup (distillation apparatus)

Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer, a thermometer, and a gas inlet tube is charged with 1-propanethiol dissolved in an inert solvent.

-

Chlorination: The solution is cooled to a controlled temperature, typically between 0-5 °C, to manage the exothermicity of the reaction[4].

-

Reactant Addition: Chlorine gas is bubbled through the solution at a slow, controlled rate. The reaction progress is monitored using an appropriate technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, the reaction is carefully quenched. The mixture is then washed with a suitable aqueous solution to remove any unreacted chlorinating agent and byproducts.

-

Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered. The final product is purified by distillation to yield pure 3-chloropropane-1-thiol[4].

Caption: General workflow for the synthesis of 3-chloropropane-1-thiol.

Chemical Reactivity and Key Reactions

3-Chloropropane-1-thiol's utility stems from its two distinct reactive sites: the nucleophilic thiol group (-SH) and the electrophilic carbon atom bonded to chlorine (-CH₂Cl). This allows it to act as a versatile linker and intermediate in organic synthesis[3].

-

Reactions at the Thiol Group: The thiol group is nucleophilic and can be easily deprotonated to form a thiolate, which is an even stronger nucleophile. It readily undergoes S-alkylation, S-acylation, and oxidation to form disulfides. The thiol-ene "click" reaction, involving the radical-mediated addition of the thiol across a double bond, is a highly efficient transformation used in materials and peptide science[6].

-

Reactions at the Chloro Group: The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups, such as amines, azides, and cyanides.

Caption: Reactivity map for 3-chloropropane-1-thiol.

Applications in Research and Drug Development

The dual functionality of 3-chloropropane-1-thiol makes it a valuable intermediate in several high-value applications.

-

Organic Synthesis: It is widely used as a building block to construct more complex molecules containing a thioether linkage and another functional group derived from the chloro moiety.

-

Materials Science: The compound is used in the passivation of quantum dots, which enhances the efficiency and stability of infrared-band gap quantum dot solar cells[3]. The thiol group can anchor to surfaces, making it useful for creating self-assembled monolayers (SAMs).

-

Drug Discovery and Development: Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved chloro-drugs on the market[7]. While specific applications of 3-chloropropane-1-thiol in approved drugs are not detailed, its structure is ideal for use as a linker in creating bioconjugates or as a precursor for synthesizing heterocyclic compounds with potential biological activity. Research has indicated it possesses antimicrobial properties, suggesting it could be a candidate for further pharmaceutical exploration[8].

Caption: Relationship between functional groups and applications.

Safety and Handling

3-Chloropropane-1-thiol is a hazardous chemical that requires careful handling to avoid exposure[4]. It is flammable and causes skin, eye, and respiratory irritation[1][4].

Table 3: Safety and Hazard Information for 3-Chloropropane-1-thiol

| Category | Information |

| Signal Word | Warning[2] |

| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant)[2] |

| Hazard Statements | H226: Flammable liquid and vapor[1]. H315: Causes skin irritation[1]. H319: Causes serious eye irritation[1]. H335: May cause respiratory irritation[1]. |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking[9]. P261: Avoid breathing vapors[1]. P280: Wear protective gloves/protective clothing/eye protection/face protection[9]. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended[9]. |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container[9][10]. Keep away from sources of ignition[10]. |

Always consult the full Safety Data Sheet (SDS) before handling this chemical[9]. Work should be conducted in a well-ventilated chemical fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention[4].

References

- 1. 3-Chloropropanethiol | C3H7ClS | CID 87134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17481-19-5 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy this compound | 17481-19-5 [smolecule.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

A Comprehensive Technical Review of 3-Chloro-1-propanethiol: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-propanethiol, a bifunctional organosulfur compound, serves as a versatile building block in a multitude of synthetic applications, ranging from materials science to the development of agrochemicals and pharmaceutical intermediates. Its unique molecular architecture, featuring both a reactive thiol group and a primary alkyl chloride, allows for a diverse array of chemical transformations. This technical guide provides an in-depth review of the current research on this compound, focusing on its synthesis, chemical properties, and key applications, with a particular emphasis on detailed experimental protocols and the underlying chemical principles.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development. The key physicochemical data are summarized in the table below, compiled from various sources.[1][2][3][4][5][6][7][8]

| Property | Value | References |

| Molecular Formula | C₃H₇ClS | [1][2][3][4][6] |

| Molecular Weight | 110.61 g/mol | [1][3][4] |

| CAS Number | 17481-19-5 | [1][2][3][4][6] |

| Appearance | Colorless liquid | [1][5] |

| Density | 1.128 - 1.136 g/mL at 20-25 °C | [1][2][3][4][7] |

| Boiling Point | 145.0 - 145.5 °C | [1][2][3][4][7] |

| Refractive Index (n20/D) | 1.4921 | [1][2][3][4][7] |

| Flash Point | 110 °F (43 °C) | [1][4] |

| Solubility | Soluble in water and organic solvents like ethanol (B145695) and ether. | [5] |

Spectroscopic Data:

The structural elucidation of this compound and its reaction products relies heavily on spectroscopic techniques.

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the three distinct methylene (B1212753) groups and the thiol proton. The chemical shifts are influenced by the adjacent electronegative chlorine and sulfur atoms.[2][9][10][11]

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display three signals for the three carbon atoms in the propane (B168953) chain, with their chemical shifts indicating their proximity to the chlorine and sulfur atoms.[2][10][12]

-

FTIR: The infrared spectrum is characterized by the presence of a weak S-H stretching vibration around 2550 cm⁻¹. Other prominent peaks include C-H stretching and bending vibrations.[13][14][15][16][17]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom (M+2 peak).[6][7][18][19][20][21][22]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common laboratory-scale preparation involves the reaction of a suitable starting material with a source of sulfur and chlorine.

Experimental Protocol: Synthesis from 1,3-Dichloropropane (B93676)

A plausible and scalable synthesis involves the reaction of 1,3-dichloropropane with a sulfur nucleophile, such as sodium hydrosulfide (B80085). This reaction proceeds via a nucleophilic substitution mechanism.

Materials:

-

1,3-Dichloropropane

-

Sodium hydrosulfide (NaSH)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide in ethanol.

-

Slowly add 1,3-dichloropropane to the stirred solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Resuspend the residue in water and acidify with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired scale.

Key Applications and Experimental Protocols

This compound is a valuable intermediate in various synthetic applications due to its dual reactivity.

Nucleophilic Substitution Reactions: Synthesis of Thioethers

The thiol group of this compound is a potent nucleophile, readily participating in S-alkylation and S-acylation reactions to form thioethers and thioesters, respectively.[23][24][25][26] These reactions are fundamental in the synthesis of a wide range of organic molecules.

Materials:

-

This compound

-

An electrophile (e.g., alkyl halide, acyl chloride)

-

A base (e.g., triethylamine, sodium hydroxide)

-

A suitable solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

Dissolve this compound and the electrophile in the chosen solvent in a reaction flask.

-

Cool the mixture in an ice bath.

-

Slowly add the base to the reaction mixture while stirring.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC or GC.

-

Upon completion, quench the reaction with water.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over a drying agent.

-

Remove the solvent under reduced pressure and purify the crude thioether by column chromatography or distillation.

Caption: General workflow for thioether synthesis.

Surface Passivation of Quantum Dots

This compound can be used as a surface passivating agent for quantum dots (QDs), such as those made of CdSe or PbSe.[27][28][29][30][31] The thiol group binds to the surface of the quantum dot, passivating surface defects and enhancing their photoluminescence quantum yield and stability.

Materials:

-

Colloidal CdSe quantum dots in a non-polar solvent (e.g., toluene)

-

This compound

-

A non-polar solvent (e.g., toluene (B28343) or hexane)

-

A polar solvent for precipitation (e.g., methanol (B129727) or ethanol)

-

Centrifuge

Procedure:

-

In a glovebox or under an inert atmosphere, disperse the as-synthesized CdSe quantum dots in a non-polar solvent.

-

Add a solution of this compound in the same solvent to the quantum dot dispersion.

-

Stir the mixture at room temperature for a specified period to allow for ligand exchange and surface passivation.

-

Precipitate the surface-passivated quantum dots by adding a polar anti-solvent.

-

Centrifuge the mixture to collect the quantum dots.

-